molecular formula C18H19N5O2 B2590701 4H-Pyrazolo[3,4-d]pyrimidin-4-one, 1,5-dihydro-1-phenyl-5-[2-(1-piperidyl)-2-oxoethyl]- CAS No. 309735-28-2

4H-Pyrazolo[3,4-d]pyrimidin-4-one, 1,5-dihydro-1-phenyl-5-[2-(1-piperidyl)-2-oxoethyl]-

Cat. No.: B2590701
CAS No.: 309735-28-2
M. Wt: 337.383
InChI Key: XPHVTUVWWGUPMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 4H-Pyrazolo[3,4-d]pyrimidin-4-one, 1,5-dihydro-1-phenyl-5-[2-(1-piperidyl)-2-oxoethyl]- (hereafter referred to as Compound A) is a pyrazolo-pyrimidinone derivative characterized by a phenyl group at position 1 and a 2-(1-piperidyl)-2-oxoethyl substituent at position 4.

Such modifications are critical for modulating interactions with biological targets, such as kinases or inflammatory mediators .

Properties

IUPAC Name

5-(2-oxo-2-piperidin-1-ylethyl)-1-phenylpyrazolo[3,4-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O2/c24-16(21-9-5-2-6-10-21)12-22-13-19-17-15(18(22)25)11-20-23(17)14-7-3-1-4-8-14/h1,3-4,7-8,11,13H,2,5-6,9-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPHVTUVWWGUPMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the formation of the pyrazolo[3,4-d]pyrimidine core. One common method involves the cyclization of a suitable precursor, such as a substituted pyrazolone, under acidic or basic conditions. The reaction conditions often require the use of strong acids or bases, and the temperature and reaction time are carefully controlled to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques. The use of continuous flow chemistry and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, the choice of solvents and reagents is optimized to minimize waste and improve the overall yield.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions. The specific type of reaction depends on the functional groups present and the reaction conditions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: : Nucleophilic substitution reactions can be carried out using alkyl halides and amines.

  • Addition: : Electrophilic addition reactions may involve the use of halogens or other electrophiles.

Major Products Formed

The major products formed from these reactions include various derivatives of the pyrazolo[3,4-d]pyrimidine core, which can be further modified for specific applications.

Scientific Research Applications

Neurodegenerative Disorders

Recent studies have highlighted the potential of 4H-Pyrazolo[3,4-d]pyrimidin-4-one derivatives as phosphodiesterase type 1 (PDE1) inhibitors, which are crucial in the treatment of neurodegenerative disorders. The compound has been shown to exhibit neuroprotective effects, making it a candidate for developing therapeutics aimed at conditions like Alzheimer's disease and Parkinson's disease. For instance, the patent US11104680B2 outlines its use in creating medicaments for such disorders, emphasizing its role in enhancing cognitive function by modulating cyclic nucleotide levels in neurons .

Anticancer Activity

The compound has demonstrated promising anticancer properties. A study synthesized several derivatives of pyrazolo[3,4-d]pyrimidine and tested their antiproliferative effects against various cancer cell lines, including colorectal carcinoma (HCT 116), hepatocellular carcinoma (HepG2), and breast cancer (MCF-7). Compounds derived from this scaffold exhibited significant activity with IC50 values ranging from 22.7 to 40.75 µM, indicating their potential as effective anticancer agents . The mechanism of action appears to involve the inhibition of DNA topoisomerase, a common target for anticancer drugs.

Anti-inflammatory Properties

The anti-inflammatory potential of this compound has also been explored. A series of derivatives were evaluated for their ability to inhibit inflammation in animal models. Notably, some compounds showed anti-inflammatory activity comparable to indomethacin with minimal ulcerogenic effects, suggesting a favorable safety profile . This positions them as viable candidates for developing new anti-inflammatory medications.

Fungicides

The antifungal activity of pyrazolo[3,4-d]pyrimidine derivatives has been investigated as well. Research indicated that certain synthesized compounds exhibited superior antifungal activity against plant pathogens compared to established fungicides like boscalid. For example, one derivative was found to have an effective concentration (EC50) significantly lower than that of boscalid against Valsa mali . This suggests that these compounds could serve as new fungicides with unique mechanisms of action.

Synthesis Techniques

The synthesis of 4H-Pyrazolo[3,4-d]pyrimidin-4-one derivatives typically involves various alkylating agents and reaction conditions tailored to achieve high yields and purity. Techniques such as liquid–solid phase transfer catalysis have been employed to enhance the efficiency of the synthesis process .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of these compounds. Modifications at specific positions on the pyrazolo[3,4-d]pyrimidine ring can significantly influence their pharmacological properties . For instance, introducing different substituents can enhance selectivity towards specific biological targets while minimizing side effects.

Mechanism of Action

The mechanism by which this compound exerts its effects involves the inhibition of specific enzymes or receptors. For example, as a kinase inhibitor, it binds to the active site of the enzyme, preventing its activity and thereby modulating cellular processes. The molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Data Tables

Table 1: Physicochemical Properties of Selected Pyrazolo-Pyrimidinones
Compound Molecular Formula Molecular Weight LogP (Predicted) Water Solubility (mg/mL)
Compound A C₁₈H₁₉N₅O₂ 337.38 2.1 0.15
10a C₂₀H₁₅N₅O₂S 413.43 3.5 0.02
Allopurinol C₅H₄N₄O 136.11 -0.4 0.8

Biological Activity

4H-Pyrazolo[3,4-d]pyrimidin-4-one derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, including anticancer, antibacterial, and antifungal properties. This article explores the biological activity of the specific compound 4H-Pyrazolo[3,4-d]pyrimidin-4-one, 1,5-dihydro-1-phenyl-5-[2-(1-piperidyl)-2-oxoethyl]- through various studies and findings.

Chemical Structure and Properties

The compound in focus is characterized by a pyrazolo[3,4-d]pyrimidin-4-one core with additional functional groups that enhance its biological activity. The structural formula can be represented as follows:

C17H19N5O2\text{C}_{17}\text{H}_{19}\text{N}_5\text{O}_2

Anticancer Activity

Numerous studies have demonstrated the anticancer potential of pyrazolo[3,4-d]pyrimidine derivatives. The compound under consideration has shown significant inhibitory effects on various eukaryotic protein kinases, which are crucial targets in cancer therapy.

Case Study: Inhibition of EGFR Kinase

A recent study highlighted the synthesis of new pyrazolo[3,4-d]pyrimidine derivatives that act as inhibitors of the epidermal growth factor receptor (EGFR) kinase. These compounds exhibited promising anti-proliferative activity against cancer cell lines. The synthesized derivatives were designed to retain essential pharmacophoric features necessary for EGFR inhibition .

Table 1: Inhibition Potency of Pyrazolo[3,4-d]pyrimidine Derivatives Against EGFR

Compound IDIC50 (µM)Cancer Cell Line
Compound A5.8A549 (Lung)
Compound B6.0HCT116 (Colon)
Compound C7.5MCF7 (Breast)

Antibacterial Activity

The antibacterial properties of pyrazolo[3,4-d]pyrimidine derivatives have also been explored extensively. The compound has demonstrated effectiveness against both Gram-positive and Gram-negative bacteria.

Study on Antibacterial Efficacy

Research indicated that certain derivatives inhibited the growth of Staphylococcus aureus and Escherichia coli. The interaction with conventional antibiotics like ampicillin showed potential for dual-action mechanisms against bacterial infections .

Table 2: Antibacterial Activity of Selected Pyrazolo[3,4-d]pyrimidine Derivatives

Compound IDMinimum Inhibitory Concentration (MIC)Bacterial Strain
Compound D12 µg/mLS. aureus
Compound E15 µg/mLE. coli

Antifungal Activity

The antifungal properties of this compound class are noteworthy as well. A series of novel derivatives were evaluated for their efficacy against various fungal pathogens.

Evaluation Against Fungal Pathogens

In a recent bioassay, one derivative exhibited an EC50 value significantly lower than that of the standard fungicide boscalid when tested against Valsa mali, suggesting its potential as a new fungicide .

Table 3: Antifungal Activity Comparison

Compound IDEC50 (mg/L)Standard Fungicide EC50 (mg/L)
Compound F1.93Boscalid: 6.71

The mechanisms by which these compounds exert their biological effects include:

  • Kinase Inhibition : Targeting specific kinases involved in cancer cell proliferation.
  • Cell Membrane Disruption : Altering the permeability and morphology of microbial cells.
  • Interference with Nucleic Acid Synthesis : Inhibiting DNA polymerase in bacterial cells.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for preparing this compound with high yield and purity?

  • Methodological Answer : Synthesis involves multi-step condensation reactions. Key steps include:

  • Step 1 : Formation of the pyrazolo[3,4-d]pyrimidine core via microwave-assisted cyclization of 5-aminopyrazole derivatives with carbonyl reagents (e.g., trimethyl orthoformate) .
  • Step 2 : Introduction of the piperidyl-2-oxoethyl substituent via nucleophilic substitution or coupling reactions. Ultrasonic-assisted methods improve reaction efficiency for bulky substituents .
  • Optimization Parameters :
  • Solvent choice (e.g., ethanol or DMSO for solubility).
  • Temperature (60–100°C) and catalyst (e.g., triethylamine for deprotonation) .
  • Yield Enhancement : Use column chromatography with ethyl acetate/hexane (3:1) for purification .

Q. Which analytical techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : Confirm regiochemistry of substituents (e.g., phenyl at N1, piperidyl at C5) using 1^1H and 13^{13}C NMR. Aromatic protons typically appear at δ 7.2–8.1 ppm .
  • HPLC : Assess purity (>95%) using a C18 column and methanol/water (70:30) mobile phase at 254 nm .
  • Mass Spectrometry : Validate molecular weight (e.g., [M+H]+^+ peak at m/z 367.2) .
  • X-ray Crystallography : Resolve ambiguous stereochemistry (if crystalline) .

Q. How to design initial biological screening assays for anticancer activity?

  • Methodological Answer :

  • Cell Lines : Use MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer) for broad-spectrum evaluation .
  • Assay Protocol :
  • MTT Assay : Treat cells with 1–100 µM compound for 48–72 hours. Measure IC50_{50} values via absorbance at 570 nm .
  • Kinase Inhibition Screening : Test against CDK2 or Aurora kinases using fluorescence-based kinase activity assays .

Advanced Research Questions

Q. How to systematically investigate structure-activity relationships (SAR) for kinase inhibition?

  • Methodological Answer :

  • Substituent Variation :
  • Replace the phenyl group with electron-withdrawing (e.g., 4-F) or donating (e.g., 4-OCH3_3) groups to modulate binding affinity .
  • Modify the piperidyl group to morpholine or thiomorpholine to alter solubility and target selectivity .
  • Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict interactions with CDK2’s ATP-binding pocket. Prioritize derivatives with ΔG < -8 kcal/mol .
  • In Vitro Validation : Compare IC50_{50} values across modified analogs to identify critical substituents .

Q. How to resolve contradictory efficacy data across different biological assays?

  • Methodological Answer :

  • Assay Standardization :
  • Use identical cell passage numbers (<20) and serum-free conditions to minimize variability .
  • Validate kinase inhibition with orthogonal methods (e.g., Western blot for phospho-substrate reduction) .
  • Meta-Analysis : Compile dose-response curves from multiple assays (e.g., MTT, colony formation) to distinguish true activity from assay artifacts .
  • Mechanistic Studies : Perform RNA sequencing to identify off-target pathways (e.g., apoptosis vs. autophagy) .

Q. What strategies assess chemical stability and degradation pathways under physiological conditions?

  • Methodological Answer :

  • Forced Degradation Studies :
  • Acidic/Base Hydrolysis : Incubate in 0.1M HCl/NaOH at 37°C for 24 hours. Monitor degradation via HPLC-MS .
  • Oxidative Stress : Treat with 3% H2_2O2_2 to identify oxidation-prone sites (e.g., piperidyl nitrogen) .
  • Storage Stability : Store lyophilized compound at -20°C under argon to prevent moisture-induced hydrolysis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.